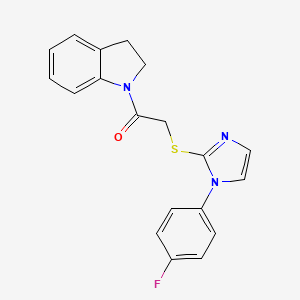
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16FN3OS and its molecular weight is 353.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic molecule that has been the subject of various biological activity studies. Its unique structural features, including a fluorophenyl group, an imidazole ring, and an indole moiety, suggest potential applications in medicinal chemistry, particularly as enzyme inhibitors or therapeutic agents.
Research indicates that compounds with similar structures may interact with specific biological targets such as enzymes or receptors. The imidazole and thioether functionalities are particularly notable for their potential to modulate enzyme activity. For example, interactions with α-glucosidase have been observed in related compounds, suggesting that this compound may exhibit similar inhibitory effects.
Anticancer Properties
A study investigating the anticancer properties of related imidazole derivatives found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. While specific data on this compound is limited, its structural similarities suggest it may possess comparable anticancer activity .
Enzyme Inhibition
The potential for enzyme inhibition has been a focal point of research. Compounds featuring imidazole rings often act as competitive inhibitors for enzymes involved in metabolic pathways. For instance, studies on related compounds have shown effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound could also serve as a COX inhibitor .
Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study A | Significant cytotoxicity against cancer cell lines | Suggests potential use as an anticancer agent |
| Study B | Inhibition of COX enzymes in related compounds | Indicates possible anti-inflammatory properties |
| Study C | Interaction with α-glucosidase in similar structures | Potential for metabolic regulation |
Case Study 1: Anticancer Activity
In vitro studies conducted on imidazole derivatives demonstrated that they could induce apoptosis in human breast cancer cells. The study highlighted the importance of the imidazole ring in mediating these effects, suggesting that compounds like this compound may similarly promote apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
A comparative analysis of COX inhibitors revealed that certain imidazole derivatives had IC50 values in the low micromolar range. This positions them as promising candidates for further development into therapeutic agents targeting inflammation and pain.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJJHPLXBMQWJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














